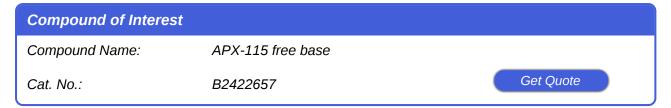


An In-depth Technical Guide to APX-115 Free Base (Isuzinaxib)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

APX-115, also known by its free base form Isuzinaxib or Ewha-18278, is a potent, orally active small molecule inhibitor of the pan-NADPH oxidase (Nox) enzyme family.[1][2][3] Emerging as a significant therapeutic candidate, APX-115 has demonstrated considerable efficacy in preclinical models of diseases where oxidative stress is a key pathological driver, most notably in diabetic nephropathy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **APX-115 free base**. It is intended to serve as a core resource for researchers engaged in the study of oxidative stress, inflammation, and the development of novel therapeutics targeting these pathways.

Chemical Structure and Physicochemical Properties

APX-115 free base is a pyrazole derivative with a distinct chemical architecture that facilitates its inhibitory action on Nox enzymes. Its core properties are summarized below.



Property	Value	Reference
IUPAC Name	3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol	
Synonyms	Isuzinaxib free base, Ewha- 18278 free base	
CAS Number	1270084-92-8	
Molecular Formula	C17H17N3O	_
Molecular Weight	279.34 g/mol	_
SMILES	CCCc1c(c2cccc2)nn(c2ccccn 2)c1O	
InChl Key	LQKQLKMTJOMCMJ- UHFFFAOYSA-N	
Appearance	Light yellow to yellow solid	_
Purity	≥98%	-
Solubility	Soluble in DMSO (up to 250 mg/mL), sparingly soluble in Ethanol. Insoluble in water.	-
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.	-

Pharmacology and Mechanism of Action

APX-115 functions as a pan-NADPH oxidase inhibitor, targeting multiple isoforms of the Nox enzyme family, which are major sources of cellular reactive oxygen species (ROS). By inhibiting these enzymes, APX-115 effectively mitigates oxidative stress, a key pathogenic factor in numerous diseases.

Target Profile

APX-115 demonstrates potent inhibitory activity against several key Nox isoforms. The inhibitory constants (Ki) are detailed in the table below.

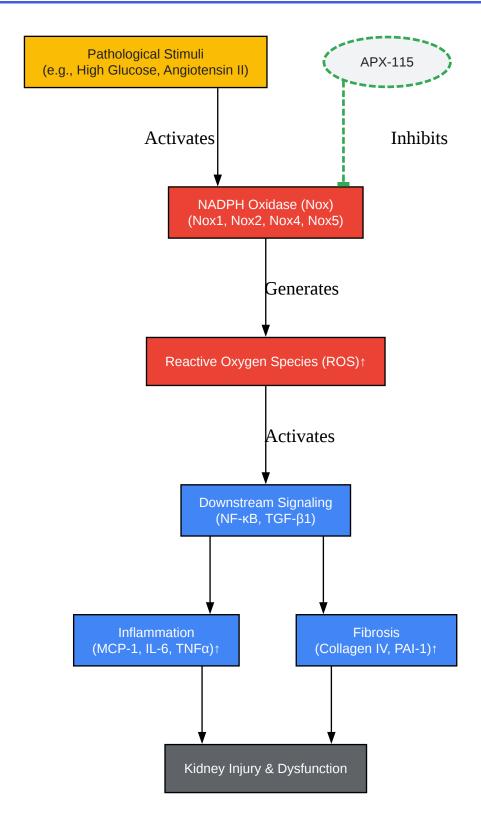


Target Enzyme	Ki Value (μΜ)	Refe
Human NOX1	1.08	
Human NOX2	0.57	•
Human NOX4	0.63	•
Human NOX5	Inhibitory activity demonstrated	
Xanthine Oxidase	>100	•
Glucose Oxidase	>100	-

Signaling Pathway

The primary mechanism of APX-115 involves the direct inhibition of Nox enzymes, leading to a reduction in ROS production. This dampens downstream inflammatory and fibrotic signaling cascades. Pathological stimuli, such as high glucose in diabetic conditions, activate Nox enzymes. The resulting increase in ROS leads to the activation of pro-inflammatory transcription factors like NF- κ B and the upregulation of cytokines (e.g., MCP-1/CCL2, IL-6, TNF α) and pro-fibrotic factors (e.g., TGF- β 1). APX-115 intervenes at the source, blocking ROS generation and thereby preventing these downstream pathological events.





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APX-115 Mechanism of Action

Key Experimental Protocols



The renoprotective effects of APX-115 have been extensively studied in various preclinical models. Below are detailed methodologies from key studies.

In Vivo Diabetic Nephropathy Model (STZ-induced)

This protocol describes the evaluation of APX-115 in a type 1 diabetes model induced by streptozotocin (STZ).

- Animal Model: 6-week-old male C57BL/6J mice.
- Induction of Diabetes: Diabetes is induced by intraperitoneal (IP) injections of STZ at 50 mg/kg/day for 5 consecutive days. Control mice receive an equivalent volume of sodium citrate buffer.
- Treatment Groups:
 - Control (non-diabetic)
 - Diabetic + Vehicle
 - Diabetic + APX-115 (60 mg/kg/day)
 - Diabetic + Losartan (1.5 mg/kg/day, as a positive control)
- Drug Administration: APX-115 or Losartan is administered daily via oral gavage for a duration of 12 weeks.
- Key Endpoints & Analysis:
 - Metabolic Parameters: Blood glucose, HbA1c, body weight, and kidney weight are monitored.
 - Renal Function: Urinary albumin excretion and plasma creatinine levels are measured to assess kidney injury.
 - Oxidative Stress Markers: Levels of 8-isoprostane in plasma or urine are quantified.
 Intracellular ROS in kidney tissue or cultured cells can be measured using probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).



- Histopathology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerular hypertrophy and fibrosis.
- Immunohistochemistry/Western Blot: Expression of inflammatory (e.g., F4/80 for macrophages) and fibrotic (e.g., TGF-β1) markers, as well as Nox isoforms, is assessed in kidney tissue.

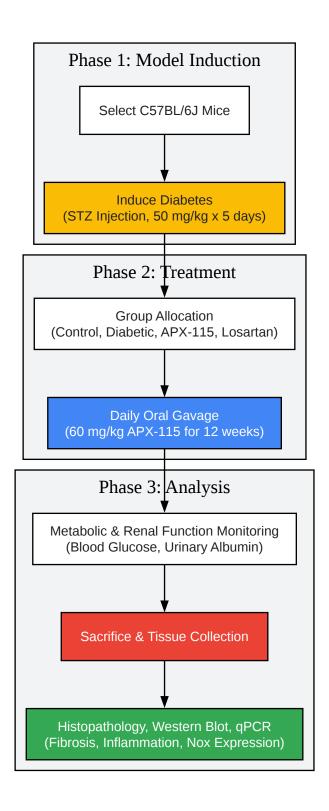
In Vitro High Glucose-Induced Podocyte Injury Model

This protocol outlines the assessment of APX-115's protective effects on cultured podocytes under hyperglycemic conditions.

- Cell Line: Mouse podocyte cell line.
- Experimental Conditions:
 - Normal Glucose (5.5 mM)
 - High Glucose (30 mM)
 - High Glucose + APX-115 (e.g., 5 μM)
- · Protocol:
 - Podocytes are cultured to near-confluence and then serum-starved.
 - Cells are incubated in normal or high glucose media.
 - APX-115 is added to the treatment group 60 minutes prior to or concurrently with highglucose stimulation.
- Analysis:
 - Gene Expression: mRNA levels of proinflammatory (MCP-1, IL-6) and profibrotic (TGF-β1, Collagen IV) molecules are quantified using RT-qPCR.
 - Protein Expression: Western blotting is used to measure the protein levels of Nox isoforms and other relevant markers.



 ROS Measurement: Intracellular ROS production is measured using fluorescent probes like DCF-DA.



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Typical In Vivo Experimental Workflow

Summary of Preclinical Findings

APX-115 has consistently demonstrated therapeutic potential across multiple preclinical studies.

- Reduces Renal Injury: In diabetic mouse models (both STZ-induced and db/db mice), APX-115 treatment significantly decreases urinary albumin excretion, preserves creatinine levels, and attenuates glomerular hypertrophy and mesangial expansion.
- Suppresses Inflammation and Fibrosis: The compound effectively reduces the infiltration of inflammatory cells (macrophages) into the kidney and adipose tissue. It also suppresses the expression of key pro-inflammatory and pro-fibrotic molecules, including MCP-1, TNFα, and TGF-β1.
- Improves Metabolic Parameters: APX-115 treatment has been shown to improve insulin resistance in diabetic mice. It can also improve lipid profiles.
- Inhibits NOX5: While mice lack the NOX5 gene, studies using NOX5 transgenic mice have shown that APX-115 can inhibit NOX5-mediated pathology, suggesting its relevance for human diabetic nephropathy where NOX5 is upregulated.
- Maintains Mitochondrial and Peroxisomal Health: Studies suggest that APX-115 can restore
 mitochondrial and peroxisomal biogenesis and function, which are often impaired in diabetic
 kidneys.

Clinical Development

Based on its strong preclinical profile, APX-115 (Isuzinaxib) has advanced into clinical trials. A Phase 2 study was initiated to evaluate its safety and efficacy in patients with diabetic nephropathy (NCT04534439). Another Phase 2 trial is assessing its utility in preventing contrast-induced acute kidney injury in patients undergoing percutaneous coronary intervention (NCT05758896).

Conclusion



APX-115 free base is a first-in-class pan-NADPH oxidase inhibitor with a well-defined mechanism of action centered on the reduction of oxidative stress and subsequent inflammation and fibrosis. Extensive preclinical data robustly support its renoprotective effects and therapeutic potential for diabetic kidney disease and other conditions driven by Nox-mediated pathology. The ongoing clinical trials will be crucial in translating these promising preclinical findings into tangible clinical benefits for patients.

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